(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole
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Overview
Description
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that features an indole moiety linked to a dihydrooxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves the formation of the indole moiety followed by the construction of the dihydrooxazole ring. One common method involves the use of (1H-indol-3-yl)methyl electrophiles, which are generated rapidly and under mild conditions (25°C) in a microflow reactor . This method allows for efficient nucleophilic substitution reactions, enabling the synthesis of various indole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microflow technology is particularly advantageous in industrial settings due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole undergoes several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the dihydrooxazole ring, potentially leading to the formation of different ring structures.
Substitution: Nucleophilic substitution reactions are common, particularly involving the (1H-indol-3-yl)methyl electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures (around 25°C) and controlled environments to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies in drug development and biochemical research.
Mechanism of Action
The mechanism of action of (S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes. The dihydrooxazole ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring compound with a similar indole structure, known for its role as a plant hormone.
Methyl (indol-3-yl)acetate: Another indole derivative with applications in organic synthesis and biological research.
Uniqueness
(S)-4-((1H-Indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to the presence of the dihydrooxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(4S)-4-(1H-indol-3-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H14N2O/c1-9-15-11(8-16-9)6-10-7-14-13-5-3-2-4-12(10)13/h2-5,7,11,14H,6,8H2,1H3/t11-/m0/s1 |
InChI Key |
FVHFROUWVOEHDL-NSHDSACASA-N |
Isomeric SMILES |
CC1=N[C@H](CO1)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=NC(CO1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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